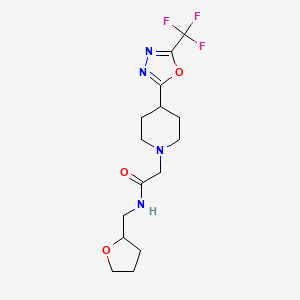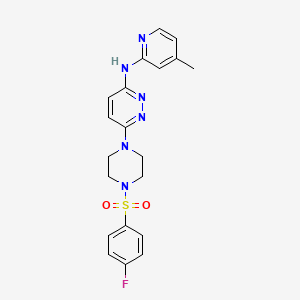
6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine, is a complex molecule that likely serves as a ligand for various receptors due to the presence of a piperazine ring, which is a common feature in molecules with biological activity. The fluorophenyl group suggests potential for increased binding affinity or specificity, while the pyridazin-3-amine moiety could be involved in receptor interaction or signal transduction pathways.
Synthesis Analysis
The synthesis of related piperazine compounds has been demonstrated in the first paper, where an efficient and rapid method for piperazine formation was developed. This method involves the reaction of N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with 4-fluoroaniline, yielding a fluorophenyl piperazine precursor . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis by incorporating the appropriate pyridazin-3-amine and methylpyridinyl components.
Molecular Structure Analysis
The molecular structure of the compound likely features a piperazine core substituted with a 4-fluorophenylsulfonyl group and a pyridazin-3-amine moiety attached to a 4-methylpyridinyl group. The presence of these groups suggests that the molecule could exhibit interesting electronic and steric properties, which might influence its binding to biological targets. The fluorine atom, in particular, could enhance the molecule's lipophilicity and metabolic stability.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound , the synthesis paper does mention the preparation of a fluorophenyl piperazine that could undergo further reactions to yield various derivatives. The compound could potentially participate in reactions typical for piperazines, such as substitution or coupling reactions, which could be used to modify its structure and tailor its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the sulfonyl group could increase its solubility in polar solvents, while the fluorophenyl group might contribute to its overall lipophilicity. The piperazine ring is known for its basicity, which could affect the compound's solubility and stability under different pH conditions. The exact properties would need to be determined experimentally.
Relevant Case Studies
No specific case studies are provided in the papers regarding the compound . However, the synthesis paper does mention the use of a related fluorophenyl piperazine as a precursor for an [18F]-labelled ligand for positron emission tomography (PET) studies, indicating the potential for the compound to be used in imaging studies targeting serotoninergic receptors. This suggests that the compound could have applications in medical imaging or as a tool in pharmacological research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- The synthesis of sulfonamide and amide derivatives incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety, related to the compound , has been explored. These compounds have been characterized and evaluated for antimicrobial, antifungal, and antimalarial activities (Bhatt, Kant, & Singh, 2016).
- Research has also been conducted on the synthesis of sulfones analogous to bis-(4-aminophenyl)sulfone (DDS), with modifications to enhance the duration of drug action, demonstrating good antitubercular activity in vitro (Desideri et al., 1980).
Structural Analysis
- A study on the crystal structure and Hirshfeld surface analysis of the hydrochloride salt of a closely related amine revealed insights into its molecular configuration, comparing it to a fluorinated analogue (Ullah & Stoeckli-Evans, 2021).
Pharmacological Potential
- The structure-activity relationship of pyridazinones as glucan synthase inhibitors was studied, identifying compounds with significant efficacy in a mouse model of Candida glabrata infection (Ting et al., 2011).
- Synthesis and evaluation of new tetracyclic quinolone antibacterials showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Taguchi et al., 1992).
Antiproliferative Activity
- A series of derivatives were synthesized and evaluated for their antiproliferative effect against human cancer cell lines, showing potential as anticancer agents (Mallesha et al., 2012).
Eigenschaften
IUPAC Name |
6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2S/c1-15-8-9-22-19(14-15)23-18-6-7-20(25-24-18)26-10-12-27(13-11-26)30(28,29)17-4-2-16(21)3-5-17/h2-9,14H,10-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLJPTLXNSNHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

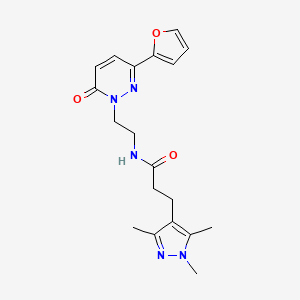
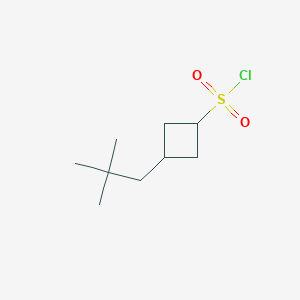
![Methyl 3-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2552850.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2552851.png)
![N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2552854.png)
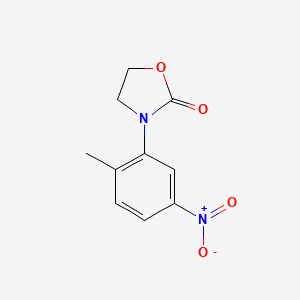
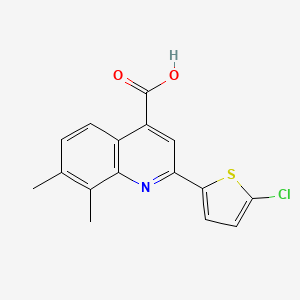
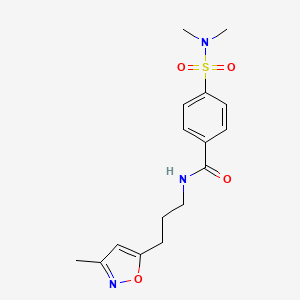
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2552860.png)


![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2552864.png)
![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2552865.png)
